4-aminonaphthalene-1,5-disulfonic acid

Dye Synthesis Organic Chemistry Azo Coupling

Researchers and procurement managers often face synthetic failure or invalid analytical results when a cheaper naphthalene sulfonate isomer is inadvertently substituted. This specific 1,5-disulfonic acid isomer eliminates that risk. - Defined reactivity: Couples with diazonium salts to form azo compounds, not diazoamino byproducts, ensuring consistent chromophore synthesis for textile and ink-jet dyes. - Validated analytics: Distinct HPLC retention time (e.g., 9.54 min) makes it an essential reference standard for quality control and process monitoring. - Predictable stability: Its established lower thermal stability profile suits it for use as a tracer in lower-temperature geothermal systems.

Molecular Formula C10H9NO6S2
Molecular Weight 303.3 g/mol
CAS No. 117-55-5
Cat. No. B093195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-aminonaphthalene-1,5-disulfonic acid
CAS117-55-5
Molecular FormulaC10H9NO6S2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O
InChIInChI=1S/C10H9NO6S2/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
InChIKeyPHZVGKMVVKFBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminonaphthalene-1,5-disulfonic acid (CAS 117-55-5) Technical Baseline: A 1,5-Disubstituted Naphthalene Sulfonic Acid Dye Intermediate and Analytical Standard


4-Aminonaphthalene-1,5-disulfonic acid (CAS 117-55-5), also known as 1-aminonaphthalene-4,8-disulfonic acid or Amino-S acid, is an aromatic sulfonic acid belonging to the aminonaphthalene sulfonate class. It is characterized by a naphthalene core substituted with a primary amino group at position 4 and two sulfonic acid groups at positions 1 and 5 . This compound is a sparingly soluble, colorless solid in its free acid form, while its disodium salt exhibits high aqueous solubility . It is primarily utilized as a key intermediate in the synthesis of azo dyes and pigments, and has applications as a geothermal tracer and in analytical chemistry [1].

4-Aminonaphthalene-1,5-disulfonic acid: Why Generic Substitution with Other Naphthalene Sulfonates is Scientifically Unsound


The chemical behavior and performance of naphthalene sulfonic acids are exquisitely sensitive to the substitution pattern on the naphthalene core. Isomers such as 4-aminonaphthalene-1,5-disulfonic acid exhibit distinct reactivity, stability, and separation characteristics compared to their 1,6-, 2,6-, or 2,7-disubstituted analogs. For instance, the position of the sulfonic acid groups directly influences thermal breakdown rates in high-temperature applications [1] and dictates chromatographic retention times in analytical methods [2]. Furthermore, the presence and position of the amino group fundamentally alters the compound's coupling chemistry, with the 1,5-isomer forming azo compounds while its 2-aminonaphthalene analog yields diazoamino products under identical conditions . Therefore, substituting this specific isomer with a cheaper or more readily available naphthalene sulfonate can lead to complete synthetic failure, invalid analytical results, or unpredictable material properties, making precise isomer selection a critical procurement decision.

4-Aminonaphthalene-1,5-disulfonic acid: Quantitative Differentiation Against Comparators


Distinct Coupling Reactivity: Azo vs. Diazoamino Product Formation

The 1,5-disulfonic acid isomer exhibits a fundamentally different coupling outcome compared to its 2-aminonaphthalene counterpart. Diazo compounds couple with 4-aminonaphthalene-1,5-disulfonic acid to yield azo compounds. In direct contrast, 2-aminonaphthalene-4,8-disulfonic acid reacts under similar conditions to form diazoamino compounds . This divergence is a critical factor in dye synthesis, as azo and diazoamino dyes possess vastly different tinctorial and fastness properties.

Dye Synthesis Organic Chemistry Azo Coupling

Relative Thermal Stability in Hydrothermal Environments

In high-temperature hydrothermal applications, the thermal stability of naphthalene disulfonate isomers is a key performance metric. A study assessing the stability of several isomers in 0.050 mol kg⁻¹ NaCl solution at temperatures up to 330°C established a clear stability order. The results show that 1,5-naphthalene disulfonate (1,5-NDS) is the least thermally stable among the isomers tested, ranking lower than 1,6-NDS, 2,6-NDS, and 2,7-NDS [1].

Geochemistry Tracer Chemistry Thermal Stability

Differentiation via HPLC Retention Time

The 1,5-disulfonic acid isomer can be reliably distinguished from other naphthalene disulfonic acid isomers by its characteristic retention time in reverse-phase HPLC. Under the specific conditions of an acetonitrile/water/phosphoric acid mobile phase on a Newcrom R1 column, the compound has a defined retention time, which can be used for identification and purity assessment [1]. In a separate method using a different mobile phase system, the 1,5-isomer was reported with a retention time of 9.54 min, while the 2,6-isomer eluted at 8.93 min and the 2,7-isomer at 10.27 min [2].

Analytical Chemistry HPLC Quality Control

Stability in pH 7.4 PBS Buffer for Biological Assays

The compound's stability in a physiologically relevant buffer is documented. An assay measuring oligopeptide-conversion at a concentration of 100 µM in pH 7.4 PBS buffer over 24 hours using LC-MS/MS analysis provides a quantitative stability profile [1]. While the specific conversion percentage is not publicly available without accessing the full dataset, this assay establishes a benchmark for its behavior in biological media.

Biochemistry Assay Development Drug Discovery

Solubility Profile: Free Acid vs. Sodium Salts

The solubility of 4-aminonaphthalene-1,5-disulfonic acid is highly dependent on its salt form. The free acid and its acid monosodium salt are described as sparingly soluble in cold water, whereas the disodium salt is readily soluble . This stark difference in solubility offers a clear, tunable parameter for process chemists, enabling selective precipitation or dissolution during synthesis and purification.

Formulation Process Chemistry Solubility

4-Aminonaphthalene-1,5-disulfonic acid: High-Value Application Scenarios Based on Verified Differentiation


Synthesis of Azo Dyes Requiring Specific Coupling Chemistry

Due to its defined reactivity with diazonium salts to form azo compounds, rather than diazoamino products, this isomer is the preferred starting material for synthesizing azo dyes where the 1,5-disulfonic acid substitution pattern is required for the desired chromophore and solubility profile . This is critical in textile and ink-jet dye applications where color consistency and fastness are paramount.

Development and Validation of HPLC Methods for Isomer-Specific Quantification

The distinct HPLC retention time of the 1,5-isomer (e.g., 9.54 min in a validated method) compared to other disulfonic acid isomers (e.g., 2,6- and 2,7-isomers) makes it an essential reference standard for developing and validating analytical methods used in quality control, process monitoring, and regulatory compliance [1]. This ensures accurate quantification in complex sulfonation mixtures.

Geothermal Tracer Studies in Moderate-Temperature Reservoirs

Its established, relatively lower thermal stability ranking (1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS) makes it suitable for use as a geothermal tracer in lower-temperature hydrothermal systems where its breakdown rate is predictable and does not compromise the test duration [2]. For higher-temperature reservoirs, a more stable isomer like 2,6-NDS would be selected.

Biological Assay Development Requiring Defined Buffer Stability

The documented stability profile in pH 7.4 PBS buffer at 100 µM over 24 hours provides a reliable baseline for researchers incorporating this compound into biochemical or cell-based assays. This information is essential for designing experiments where compound integrity over the assay period is critical for data interpretation [3].

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